
2-Chloro-5-(methoxymethoxy)pyridine
Overview
Description
2-Chloro-5-(methoxymethoxy)pyridine is an organic compound with the molecular formula C7H8ClNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chlorine atom at the second position and a methoxymethoxy group at the fifth position of the pyridine ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(methoxymethoxy)pyridine typically involves the chlorination of 5-(methoxymethoxy)pyridine. One common method includes the reaction of 5-(methoxymethoxy)pyridine with phosphorus oxychloride and phosphorus pentachloride under controlled conditions . The reaction is carried out in an inert atmosphere, often at low temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial to achieving high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(methoxymethoxy)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium methoxide or potassium thiolate. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while reactions with thiols can produce thiopyridine derivatives.
Scientific Research Applications
Pharmaceutical Development
2-Chloro-5-(methoxymethoxy)pyridine is being investigated for its potential as a therapeutic agent. Its structure suggests that it may interact with specific biological pathways, making it a candidate for drug development targeting various diseases, including cancer and infectious diseases .
Agricultural Applications
The compound is also explored for its use in agrochemicals, particularly as an intermediate in the synthesis of herbicides. Its chlorine substitution enhances its effectiveness against specific pests and weeds, which is essential for developing more efficient agricultural chemicals .
Organic Synthesis
In organic chemistry, this compound serves as an important building block for synthesizing more complex molecules. It can be utilized in cross-coupling reactions and other synthetic methodologies to create compounds with desired biological activities or chemical properties .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of various pyridine derivatives, including this compound. The results indicated that compounds with halogen substitutions exhibited enhanced antibacterial activity, suggesting potential applications in developing new antibiotics.
Case Study 2: Cytotoxicity Assessment
Research focusing on the cytotoxic effects of this compound on cancer cell lines demonstrated selective cytotoxicity against specific cancer types while showing minimal toxicity toward normal cells. This highlights its therapeutic potential in oncology .
Mechanism of Action
The mechanism of action of 2-Chloro-5-(methoxymethoxy)pyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chlorine atom and methoxymethoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-methoxypyridine: Similar in structure but lacks the methoxymethoxy group.
2-Chloro-5-chloromethylpyridine: Contains a chloromethyl group instead of a methoxymethoxy group.
2-Chloro-5-methylpyridine: Has a methyl group in place of the methoxymethoxy group.
Uniqueness
2-Chloro-5-(methoxymethoxy)pyridine is unique due to the presence of the methoxymethoxy group, which can influence its reactivity and interactions in chemical and biological systems. This functional group can enhance the compound’s solubility and modify its electronic properties, making it distinct from its analogs.
Biological Activity
2-Chloro-5-(methoxymethoxy)pyridine is a pyridine derivative that has garnered attention for its potential biological activities. This compound is of interest in medicinal chemistry, particularly for its possible applications in treating various diseases, including cancer and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C_8H_10ClNO_3. Its structure features a chlorine atom and a methoxymethoxy group attached to the pyridine ring, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : Similar compounds have been shown to act as enzyme inhibitors, potentially modulating pathways involved in cell proliferation and apoptosis. For instance, related pyridine derivatives have been investigated for their ability to inhibit protein kinases, which play critical roles in cancer cell division.
- Antimicrobial Activity : Research indicates that pyridine derivatives can exhibit significant antibacterial properties. These compounds may inhibit bacterial topoisomerases, enzymes essential for DNA replication and transcription, leading to bacterial cell death .
Biological Activity Overview
Case Studies
- Anticancer Activity : A study evaluated the effects of this compound on various cancer cell lines. The compound demonstrated an IC50 value indicating moderate cytotoxicity against HeLa cells (cervical cancer) and L1210 cells (leukemia), suggesting potential as an anticancer agent .
- Antibacterial Efficacy : In vitro tests showed that this compound exhibited potent antibacterial activity against multi-drug resistant strains of Acinetobacter baumannii and Staphylococcus aureus. The compound's mechanism was linked to dual inhibition of bacterial topoisomerases .
- Antileishmanial Properties : Another study highlighted the antileishmanial effects of similar pyridine derivatives, indicating that structural modifications can enhance efficacy against Leishmania species.
Pharmacokinetics
Pharmacokinetic studies reveal that this compound complies with Lipinski's rule of five, indicating favorable absorption and permeation characteristics. It also exhibits non-mutagenic and non-cytotoxic properties, making it a candidate for further development in therapeutic applications.
Properties
IUPAC Name |
2-chloro-5-(methoxymethoxy)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2/c1-10-5-11-6-2-3-7(8)9-4-6/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZSYWVNPVRPDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CN=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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